Cas no 127610-67-7 (2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI))
127610-67-7 structure
Product Name:2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI)
CAS-Nr.:127610-67-7
MF:C26H38O5
MW:430.57692861557
CID:211799
Update Time:2024-03-01
2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI)
- 2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methyl
- 2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, re
- 2-Butenoicacid, 3-methyl-,3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, (2R*,4S*,4aS*,4bS*,5R*,8E,12aS*,13aR*)-(+)-
- 2H-Cyclodeca[4,5]furo[2,3-b]pyran, 2-butenoic acid deriv.
- PittosporatobirasideB
- 2-Butenoic acid, 3-methyl-, (2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-yl ester, rel-(+)- (9CI)
-
- Inchi: 1S/C26H38O5/c1-14(2)13-20(27)30-25-22-21-19(15(3)4)12-11-16(5)9-8-10-17(6)24(21)31-26(22)29-18(7)23(25)28/h9,13,15,18-19,21-22,24-26H,6,8,10-12H2,1-5,7H3/b16-9+/t18-,19-,21+,22+,24-,25+,26+/m1/s1
- InChI-Schlüssel: JRRSUVCGCJXBHH-WECYVOSOSA-N
- Lächelt: C(O[C@@H]1C(=O)[C@@H](C)O[C@@]2([H])O[C@]3([H])C(=C)CCC=C(C)CC[C@H](C(C)C)[C@@]3([H])[C@]21[H])(=O)/C=C(/C)\C |c:17|
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 31
- XLogP3: 5.428
Experimentelle Eigenschaften
- Dichte: 1.08±0.1 g/cm3(Predicted)
- Siedepunkt: 527.9±50.0 °C(Predicted)
- PSA: 52.54
2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI) Verwandte Literatur
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
127610-67-7 (2-Butenoic acid,3-methyl-,(2R,4S,4aS,4bS,5R,8E,12aS,13aR)-3,4,4a,4b,5,6,7,10,11,12,12a,13a-dodecahydro-2,8-dimethyl-12-methylene-5-(1-methylethyl)-3-oxo-2H-cyclodeca[4,5]furo[2,3-b]pyran-4-ylester, rel-(+)- (9CI)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz